1-(3-chloro-4-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(3-chloro-4-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by a fused ring system that includes a pyrazole ring and a quinoline ring, with various substituents such as a chloro-fluorophenyl group, a methyl group, and a phenyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the construction of the quinoline ring system. Key steps may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Construction of the Quinoline Ring: The quinoline ring can be synthesized via the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic catalysts.
Substitution Reactions: Introduction of the chloro and fluoro substituents on the phenyl ring can be accomplished through electrophilic aromatic substitution reactions using appropriate halogenating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors to control reaction conditions precisely and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, which may reduce the nitro groups or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings. Common reagents include halogenating agents, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substituting Agents: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides), nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(3-chloro-4-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Medicinal Chemistry: This compound is of interest for its potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. Its unique structure allows for interactions with various biological targets.
Materials Science: The compound’s photophysical properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions due to its ability to bind to specific proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptor sites, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or bind to bacterial DNA gyrase, leading to antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine, which are well-known for their antimalarial properties.
Pyrazole Derivatives: Compounds such as celecoxib, a nonsteroidal anti-inflammatory drug.
Uniqueness
1-(3-chloro-4-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific combination of substituents and fused ring system, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-7-methyl-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFN3/c1-14-7-9-17-21(11-14)26-13-18-22(15-5-3-2-4-6-15)27-28(23(17)18)16-8-10-20(25)19(24)12-16/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZHKKBNJIKTNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C3C(=C2C=C1)N(N=C3C4=CC=CC=C4)C5=CC(=C(C=C5)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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